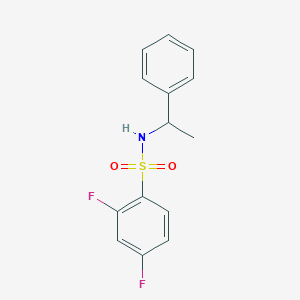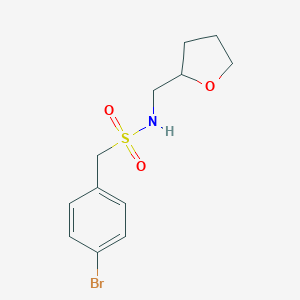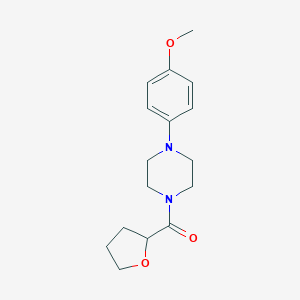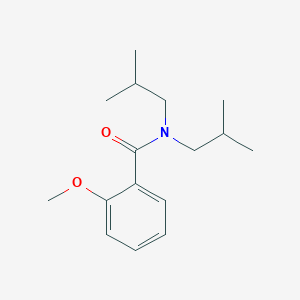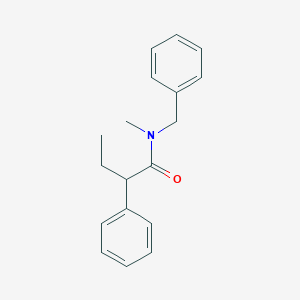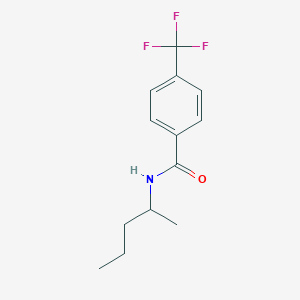
N-(1-methylbutyl)-4-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylbutyl)-4-(trifluoromethyl)benzamide, commonly known as SNC80, is a highly selective agonist for the delta-opioid receptor. It was first synthesized in the 1990s and has since been extensively studied for its potential use in pain management and addiction treatment. In
Applications De Recherche Scientifique
SNC80 has been extensively studied for its potential use in pain management and addiction treatment. It has been shown to have potent analgesic effects in animal models of acute and chronic pain. In addition, SNC80 has been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and may have potential as a treatment for drug addiction.
Mécanisme D'action
SNC80 is a highly selective agonist for the delta-opioid receptor, which is one of the three main opioid receptors in the body. When SNC80 binds to the delta-opioid receptor, it activates a signaling pathway that leads to the release of endogenous opioids, such as enkephalins. These endogenous opioids then bind to other opioid receptors in the body, leading to the analgesic and anti-addictive effects of SNC80.
Biochemical and Physiological Effects
SNC80 has been shown to have potent analgesic effects in animal models of acute and chronic pain. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine, and may have potential as a treatment for drug addiction. In addition, SNC80 has been shown to have anti-inflammatory effects in animal models of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of SNC80 is its high selectivity for the delta-opioid receptor, which reduces the risk of side effects associated with non-selective opioid agonists. However, SNC80 is also highly lipophilic and has poor solubility in water, which can make it difficult to work with in lab experiments. In addition, SNC80 has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
Future research on SNC80 could focus on developing more water-soluble analogs that are easier to work with in lab experiments. In addition, further studies are needed to explore the potential of SNC80 as a treatment for drug addiction and to better understand its mechanism of action at the molecular level. Finally, the development of more selective delta-opioid receptor agonists could lead to the discovery of new therapeutic agents for pain management and addiction treatment.
Méthodes De Synthèse
The synthesis of SNC80 involves several steps, including the reaction of 4-chlorobenzoyl chloride with 1-methylbutylamine to form 4-(1-methylbutyl)benzoic acid. This is then converted to the corresponding acid chloride and reacted with trifluoromethyl aniline to yield N-(1-methylbutyl)-4-(trifluoromethyl)benzamide. The synthesis of SNC80 is well-established and has been described in detail in several scientific publications.
Propriétés
Formule moléculaire |
C13H16F3NO |
|---|---|
Poids moléculaire |
259.27 g/mol |
Nom IUPAC |
N-pentan-2-yl-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C13H16F3NO/c1-3-4-9(2)17-12(18)10-5-7-11(8-6-10)13(14,15)16/h5-9H,3-4H2,1-2H3,(H,17,18) |
Clé InChI |
JEAUGRWLNJVYKU-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)C1=CC=C(C=C1)C(F)(F)F |
SMILES canonique |
CCCC(C)NC(=O)C1=CC=C(C=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



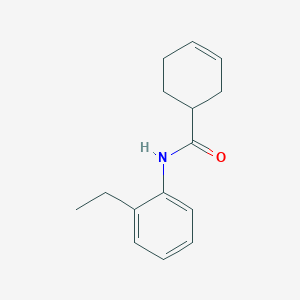
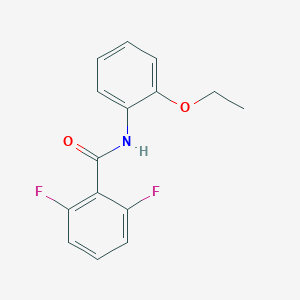
![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)
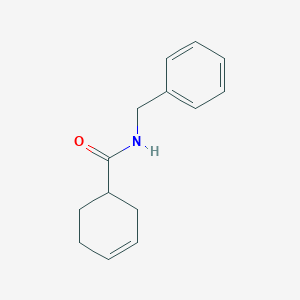
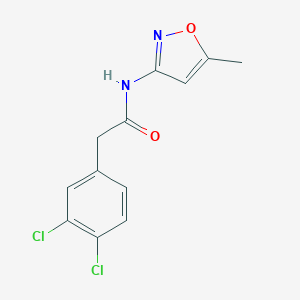
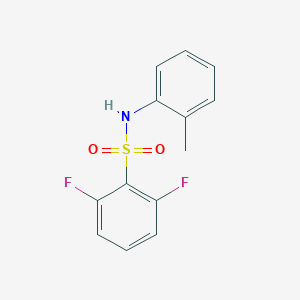
![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)
